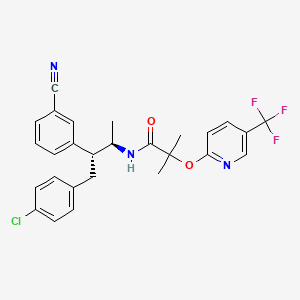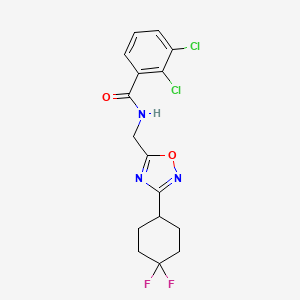![molecular formula C10H16ClN3O2 B2843792 Tert-butyl N-[(5-chloro-1-methylimidazol-2-yl)methyl]carbamate CAS No. 1857949-17-7](/img/structure/B2843792.png)
Tert-butyl N-[(5-chloro-1-methylimidazol-2-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(5-chloro-1-methylimidazol-2-yl)methyl]carbamate is a chemical compound with the molecular formula C10H14ClN3O2 . It has a molecular weight of 243.69 . The compound is in the form of a powder .
Synthesis Analysis
While specific synthesis methods for Tert-butyl N-[(5-chloro-1-methylimidazol-2-yl)methyl]carbamate are not available in the search results, related compounds such as tert-butyl carbamate have been synthesized using palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14-5-7-4-13-8(11)6-12-7/h4,6H,5H2,1-3H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
Tert-butyl N-[(5-chloro-1-methylimidazol-2-yl)methyl]carbamate is a powder . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Structural Characterization
- Carbamate derivatives, including tert-butyl-based compounds, have been synthesized and structurally characterized, highlighting the importance of hydrogen bonds in assembling molecules into three-dimensional architectures. These studies provide insights into the molecular environments and interactions experienced by different molecules within crystal structures, utilizing techniques like X-ray diffraction, Hirshfeld surfaces, and molecular electrostatic potential (MEP) surface calculations (Das et al., 2016).
Chemical Reactions and Transformations
- Research on tert-butyl carbamates has explored their roles in various chemical reactions, such as the Fujiwara-Moritani reactions, which involve coupling reactions under mild conditions. This showcases their utility in organic synthesis, providing a pathway to functionalize compounds through selective reactions (Liu & Hii, 2011).
Material Science and Sensory Materials
- Studies have also looked into the use of tert-butyl carbamate derivatives in creating nanofibers with strong blue emissive properties. These materials have potential applications in detecting volatile acid vapors, highlighting the role of tert-butyl carbamates in developing fluorescent sensory materials for chemical sensing (Sun et al., 2015).
Medicinal Chemistry and Drug Synthesis
- Tert-butyl carbamate derivatives serve as intermediates in the synthesis of biologically active compounds, such as omisertinib (AZD9291), a drug used in cancer therapy. Research in this area focuses on developing synthetic methods for these intermediates, which are crucial for the pharmaceutical industry (Zhao et al., 2017).
Environmental and Agricultural Applications
- In agriculture, tert-butyl carbamate derivatives have been explored for their potential in creating nanoparticle-based delivery systems for fungicides. Such systems aim to improve the efficacy and reduce the environmental impact of agricultural chemicals by enhancing their stability and reducing toxicity (Campos et al., 2015).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(5-chloro-1-methylimidazol-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O2/c1-10(2,3)16-9(15)13-6-8-12-5-7(11)14(8)4/h5H,6H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISBRFNBPSYQPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(N1C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(5-chloro-1-methylimidazol-2-yl)methyl]carbamate | |
CAS RN |
1857949-17-7 |
Source


|
| Record name | tert-butyl N-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methyl-5-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2843710.png)



![N-[(4-Bromophenyl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2843720.png)

![2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide](/img/structure/B2843722.png)

![N-(3-chloro-4-methylphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2843724.png)




